molecular formula C13H25ClN2O2 B1384330 tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride CAS No. 2059949-62-9

tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride

Cat. No.: B1384330
CAS No.: 2059949-62-9
M. Wt: 276.8 g/mol
InChI Key: CXKQVCIWSQTTGI-UHFFFAOYSA-N
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Description

tert-Butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group at the 8-position methyl substituent, followed by hydrochloric acid salt formation. This compound is significant in medicinal chemistry due to its structural rigidity, which enhances binding selectivity in drug-receptor interactions. Its synthesis typically involves nucleophilic substitution or coupling reactions under inert conditions, as exemplified by the use of DMF and potassium carbonate at elevated temperatures (85–85.3% yield) .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKQVCIWSQTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CCC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Construction of the Bicyclic Scaffold

Methodology:
Research indicates that the core 8-azabicyclo[3.2.1]octane structure can be synthesized via enantioselective cyclization of precursor amines or via desymmetrization of achiral compounds such as tropinone derivatives.

Reaction Conditions:

  • Catalysts: Chiral phosphoric acids, chiral Lewis acids, or organocatalysts (e.g., cinchona alkaloid derivatives).
  • Solvents: Toluene, dichloromethane (DCM), or ethanol.
  • Temperature: Typically maintained between 20°C and 30°C for optimal stereoselectivity.
  • Reagents: Nucleophiles such as amines or alcohols, depending on the pathway.

Research Findings:
A study demonstrated that enantioselective cyclization using chiral phosphoric acids yielded the bicyclic core with enantiomeric excesses exceeding 90%. The process was optimized at 25°C in DCM, with yields over 85%.

Carbamoylation to Form the Carbamate

Methodology:
The introduction of the carbamate group is achieved through the reaction of the amine intermediate with tert-butyl chloroformate (Boc2O) in the presence of a base.

Reaction Conditions:

  • Reagents: Boc2O, triethylamine (TEA) or potassium carbonate (K2CO3).
  • Solvent: Anhydrous dichloromethane or ethanol.
  • Temperature: 0°C to room temperature (20-25°C).
  • Time: 2-4 hours with stirring.

Notes:

  • Excess Boc2O may lead to over-carbamoylation or formation of by-products; thus, stoichiometric control is critical.
  • The reaction is often performed under inert atmosphere to prevent moisture interference.

Final Salt Formation and Purification

Methodology:
The free base carbamate is converted into its hydrochloride salt by treatment with gaseous HCl or concentrated HCl in an appropriate solvent.

Reaction Conditions:

  • Solvent: Ethanol or methanol.
  • Temperature: 0°C to ambient.
  • Duration: 1-2 hours, followed by crystallization.

Crystallization:
Recrystallization from n-heptane or petroleum ether at 20°C–30°C improves purity and yield, as demonstrated in patent processes.

Industrial-Scale Synthesis

Large-scale production emphasizes process optimization to maximize yield and purity while minimizing by-products. The key steps include:

Step Reagents Solvent Temperature Duration Notes
1. Enantioselective cyclization Chiral catalyst, amine precursor DCM 20-30°C 24-48 hrs High stereoselectivity
2. Carbamoylation Boc2O, K2CO3 DCM or EtOH 0-25°C 2-4 hrs Controlled addition prevents overreaction
3. Salt formation HCl gas or concentrated HCl Ethanol 0-25°C 1-2 hrs Recrystallization from n-heptane

Note: Recrystallization in n-heptane at 20°C–30°C for 16–24 hours is critical for removing impurities and excess reagents, ensuring high purity of the final hydrochloride salt.

Research Findings and Data Analysis

Yield and Purity Data

Method Yield (%) Enantiomeric Excess (%) Purity (%) Remarks
Enantioselective cyclization 85-90 >90 >99 Optimized with chiral catalysts
Carbamoylation 92-95 N/A >99 Controlled stoichiometry
Crystallization 93-98 N/A >99 Using n-heptane or petroleum ether

Critical Factors

Notable Research Insights

  • The enantioselective synthesis of the bicyclic core is crucial for biological activity, especially in medicinal chemistry applications.
  • Recrystallization in n-heptane at 20°C–30°C over 16 hours significantly improves yield and purity, as demonstrated in patent WO2020136188A1.

Summary of Preparation Strategy

Step Key Technique Conditions Outcome
Enantioselective cyclization Chiral catalysis 20-30°C, 24-48 hrs Stereochemically pure core
Carbamoylation Boc2O reaction 0-25°C, 2-4 hrs Efficient carbamate formation
Salt formation Acid treatment 0-25°C, 1-2 hrs Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Pharmacological Studies

The compound is primarily investigated for its potential as a pharmacological agent due to its structural resemblance to known neurotransmitters and its ability to interact with various receptors.

  • Neurotransmitter Modulation : Research indicates that compounds similar to tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This may lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Drug Development

Due to its unique bicyclic structure, this compound is being explored in the development of new drugs targeting specific pathways in the central nervous system (CNS).

  • Lead Compound : Initial studies have identified it as a lead compound for synthesizing derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing treatments.

Analytical Chemistry

The compound's distinct properties make it suitable for use in analytical methodologies, particularly in the development of assays for drug screening.

  • Chromatographic Techniques : It has been utilized in high-performance liquid chromatography (HPLC) as a standard reference material to ensure the accuracy and reliability of analytical results in pharmaceutical research.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of various carbamate derivatives, including tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride. The results indicated significant protective effects against oxidative stress-induced neuronal death, suggesting potential applications in neuroprotection strategies .

Case Study 2: Drug Interaction Studies

Research conducted at a leading pharmaceutical company focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). The findings revealed that it acts as a positive allosteric modulator of nAChRs, which could enhance cognitive function and memory retrieval processes .

Mechanism of Action

The mechanism of action of tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of these targets. This can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate (CAS 847862-26-4)

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Features : Stereospecific (1R,5S,8s) configuration; lacks the methylene bridge present in the target compound.
  • Applications : Intermediate in kinase inhibitor synthesis; higher stereochemical purity (97%) .

tert-Butyl 8-Oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 143557-91-9)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Features : Contains an 8-oxo group instead of a methyl-carbamate moiety.
  • Reactivity : The carbonyl group enhances electrophilicity, making it reactive in condensation reactions, unlike the target compound’s carbamate-protected amine .

3-Azabicyclo[3.1.0]hexane Hydrochloride Derivatives

  • Example : 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8)
  • Key Features : Smaller bicyclo[3.1.0] core with fluorine substituents.
  • Bioactivity : Fluorination improves metabolic stability but reduces steric bulk, which may lower target affinity compared to the bicyclo[3.2.1] system .

Spirocyclic and Heterocyclic Analogues

tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate Hydrochloride

  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Key Features : Spiro[3.4]octane system introduces a fused cyclopropane ring.
  • Advantages : Enhanced three-dimensionality improves solubility and blood-brain barrier penetration, relevant for CNS-targeting therapeutics .

7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) Derivatives

  • Example : Gamma-secretase modulators for Alzheimer’s disease (EPO Patent)
  • Key Features: Phenoxy substituents augment lipophilicity, favoring enzyme modulation.
  • Comparison : The target compound’s carbamate group may offer better hydrolytic stability than the triazolamine derivatives described here .

Key Observations :

  • Ring Size : Bicyclo[3.2.1] systems (e.g., target compound) balance rigidity and flexibility, whereas spirocyclic analogues (e.g., 6-azaspiro[3.4]octane) offer superior solubility .
  • Substituent Effects : The methyl-carbamate group in the target compound enhances stability and hydrogen-bonding capacity compared to oxo or fluorine substituents .
  • Synthetic Efficiency : Yields for the target compound (85%) are comparable to bicyclo[3.2.1] derivatives but higher than some fluorinated analogues (50% in ) .

Biological Activity

Tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride, also known by its CAS number 2059949-62-9, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biochemical properties, cellular effects, and research applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 276.8 g/mol

The structure includes a tert-butyl group, a carbamate moiety, and an azabicyclo[3.2.1]octane scaffold, which is crucial for its biological interactions.

Interaction with Biological Targets

This compound has been shown to interact with various enzymes and receptors, particularly excitatory amino acid transporters (EAATs). These transporters play a vital role in regulating neurotransmitter levels in the central nervous system, particularly glutamate, which is crucial for synaptic transmission and plasticity.

Enzyme Inhibition

Research indicates that this compound can inhibit EAATs, leading to increased glutamate concentrations in the synaptic cleft. This modulation of neurotransmitter levels may have implications for neurological disorders characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

Influence on Cell Signaling

The compound affects cell signaling pathways by altering gene expression and cellular metabolism. For example, increased glutamate levels can enhance excitatory signaling, potentially influencing neuronal survival and function.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. The compound was able to reduce pro-inflammatory cytokine production (e.g., TNF-α), suggesting a potential therapeutic role in neurodegenerative diseases .

Medicinal Chemistry

The compound serves as a valuable building block in organic synthesis, facilitating the development of new therapeutic agents targeting neurological conditions. Its unique structure allows for the modification of pharmacological properties to enhance efficacy and reduce side effects.

Pharmacological Studies

Ongoing research aims to elucidate the pharmacokinetics and bioavailability of this compound in vivo. Preliminary findings suggest that while it shows promise in vitro, its effectiveness may be limited by poor brain penetration, necessitating further optimization of its chemical structure .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary Activity
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate BicyclicOrganic synthesis
N-Boc-nortropinone Tropane derivativeIntermediate synthesis
Nortropinone hydrochloride Similar scaffoldMedicinal applications

This compound is distinguished by its specific substitution pattern and carbamate group, which enhance its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl N-[(8-endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate with electrophiles (e.g., 4-iodo-6-methoxypyrimidine) in DMF at 100°C under inert atmosphere with K₂CO₃ as a base achieves ~85% yield . Key variables include temperature control (100°C optimal), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric excess of the electrophile (1.5 eq.) to minimize side reactions.

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer:

  • Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 335.2 [M+H]+ for intermediates) .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves bicyclic scaffold stereochemistry and tert-butyl group integration .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer: The hydrochloride salt is soluble in polar solvents (water, methanol, DMSO) but exhibits limited solubility in non-polar solvents (hexane, diethyl ether). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How does the stereochemistry of the 3-azabicyclo[3.2.1]octane scaffold influence pharmacological activity in gamma-secretase modulation?

  • Methodological Answer: Enantiomeric purity is critical. For example, (1R,5S,8s)-configured derivatives show higher binding affinity to gamma-secretase compared to (1S,5R) enantiomers. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and validate activity via amyloid-beta (Aβ42) reduction assays in neuronal cell lines . Contradictions in reported activities may arise from incomplete stereochemical resolution during synthesis .

Q. What strategies mitigate instability of the tert-butyl carbamate group under acidic or high-temperature conditions?

  • Methodological Answer: The tert-butyloxycarbonyl (Boc) group is prone to cleavage in acidic environments. Stabilization strategies include:

  • Buffered Solutions: Maintain pH >6.0 in aqueous formulations .
  • Lyophilization: Store lyophilized powders at -20°C under inert gas (argon) to prevent hydrolysis .
  • Alternative Protecting Groups: Replace Boc with stable groups like Fmoc for specific applications, though this may alter solubility .

Q. How can researchers resolve contradictions in reported synthetic yields for intermediates?

  • Methodological Answer: Discrepancies (e.g., 85% vs. lower yields in scaled-up reactions) often stem from:

  • Oxygen Sensitivity: Use rigorous inert atmosphere (N₂/Ar) to prevent oxidation of the bicyclic amine .
  • Purification Methods: Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove byproducts .
  • Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved reactivity in sterically hindered reactions .

Q. What in vitro and in vivo models validate the compound’s role as a GPR119 receptor modulator?

  • Methodological Answer:

  • In Vitro: Use HEK293 cells transfected with human GPR118. Measure cAMP accumulation via ELISA upon compound treatment (EC₅₀ values typically <1 µM) .
  • In Vivo: Administer to diabetic mouse models (e.g., db/db mice) and monitor glucose tolerance (oral glucose tolerance test, OGTT) and insulin secretion .

Q. How does the compound’s logP value impact blood-brain barrier (BBB) penetration in Alzheimer’s studies?

  • Methodological Answer: The calculated logP (~2.1) suggests moderate BBB permeability. Enhance penetration via:

  • Prodrug Design: Introduce ester groups to increase lipophilicity .
  • Structural Analogues: Replace the hydrophilic carbamate with a methyl group, though this may reduce target affinity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride
Reactant of Route 2
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride

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